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Compound of Interest

Compound Name: 1-Methylimidazole-4-sulfonamide

Cat. No.: B034921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific biological targets of 1-Methylimidazole-4-
sulfonamide is limited in publicly available literature. This guide summarizes the therapeutic

potential of this compound based on the reported activities of its derivatives, where 1-
Methylimidazole-4-sulfonamide serves as a key structural moiety. The presented targets are

therefore considered potential avenues for further investigation.

Introduction
1-Methylimidazole-4-sulfonamide is a heterocyclic compound featuring a sulfonamide group,

a well-established pharmacophore in medicinal chemistry. While this specific molecule is

primarily available as a building block for chemical synthesis, the analysis of patent literature

and scientific publications reveals that derivatives incorporating this scaffold exhibit significant

inhibitory activity against a range of therapeutically relevant proteins. This technical guide

consolidates the available data on these derivatives to illuminate the potential therapeutic

targets of the core 1-Methylimidazole-4-sulfonamide structure.

Potential Therapeutic Targets
Based on the biological evaluation of its derivatives, 1-Methylimidazole-4-sulfonamide is a

promising scaffold for the development of inhibitors targeting several key proteins implicated in
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various disease states. The primary potential therapeutic targets identified are protein kinases,

particularly those involved in cell cycle regulation and signaling, as well as transporters and

other enzymes.

Protein Kinase Inhibition
Derivatives of 1-Methylimidazole-4-sulfonamide have been investigated for their activity

against several protein kinases. Notably, these include Cyclin-Dependent Kinase 9 (CDK9) and

Phosphoinositide 3-kinase alpha (PI3Kα).

Cyclin-Dependent Kinase 9 (CDK9): As a key regulator of transcription, the inhibition of

CDK9 is a promising strategy in oncology.

Phosphoinositide 3-kinase alpha (PI3Kα): This enzyme is a central node in the

PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

Other Potential Targets
Beyond protein kinases, derivatives of 1-Methylimidazole-4-sulfonamide have shown

inhibitory activity against other important drug targets:

Phosphoenolpyruvate Carboxykinase (PEPCK): A key enzyme in gluconeogenesis, its

inhibition is a potential therapeutic strategy for type 2 diabetes.

Glycine Transporter 1 (GlyT1): Inhibition of GlyT1 can modulate neurotransmission and is

being explored for the treatment of schizophrenia and other CNS disorders.

Data Presentation: Inhibitory Activities of 1-
Methylimidazole-4-sulfonamide Derivatives
The following tables summarize the quantitative data for various derivatives containing the 1-
Methylimidazole-4-sulfonamide moiety.
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Target
Derivative
Structure/Descripti
on

Activity (IC50/Ki) Reference

Protein Kinases

PI3Kα

N-(2-(benzofuran-2-

yl)-2-

(dimethylamino)ethyl)-

1-methylimidazole-4-

sulfonamide

13.6 nM [1]

CDK9

4,6-disubstituted

aminopyrimidine

derivatives

% inhibition at 10 µM [2]

Other Enzymes and

Transporters

Phosphoenolpyruvate

carboxykinase

N-[4-[[3-Butyl-1-[(2-

fluorophenyl)methyl]-2

,6-dioxo-7H-purin-8-

yl]methyl]phenyl]-1-

methylimidazole-4-

sulfonamide

630.0 nM [3]

Glycine Transporter 1

(GlyT1)

Tetraline and indane

derivatives
IC50 < 1 µM [4]

Mandatory Visualizations
Logical Relationship of 1-Methylimidazole-4-
sulfonamide to its Potential Targets
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Potential Therapeutic Landscape of 1-Methylimidazole-4-sulfonamide Derivatives
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Caption: Potential therapeutic targets of 1-Methylimidazole-4-sulfonamide derivatives.
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Simplified PI3K/AKT/mTOR Signaling Pathway
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Caption: Inhibition of PI3Kα by a 1-Methylimidazole-4-sulfonamide derivative.
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Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of the exact 1-
Methylimidazole-4-sulfonamide derivatives are proprietary and found within patent literature.

However, standardized methodologies for assessing the inhibition of the identified target

classes are provided below.

General Protocol for Protein Kinase Inhibition Assay
(e.g., PI3Kα)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test

compound.

1. Reagents and Materials:

Recombinant human PI3Kα enzyme

PIP2 (substrate)

ATP (co-factor)

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

Test compound (1-Methylimidazole-4-sulfonamide derivative) dissolved in DMSO

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

384-well plates

2. Procedure:

Prepare serial dilutions of the test compound in DMSO.

Add a small volume of the diluted compound to the wells of a 384-well plate. Include controls

with DMSO only (no inhibition) and a known inhibitor (positive control).

Add the PI3Kα enzyme and PIP2 substrate solution in kinase buffer to each well.
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Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and detect the amount of ADP produced using a detection reagent

according to the manufacturer's instructions.

Measure the luminescence signal using a plate reader.

3. Data Analysis:

Calculate the percentage of inhibition for each compound concentration relative to the

DMSO control.

Plot the percentage of inhibition against the logarithm of the compound concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Kinase Inhibition Assay
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Workflow for In Vitro Kinase Inhibition Assay
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Caption: A generalized workflow for determining kinase inhibition.
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Conclusion
While direct biological data for 1-Methylimidazole-4-sulfonamide is not extensively

documented, the consistent appearance of this scaffold in potent inhibitors of various

therapeutic targets, including protein kinases and transporters, strongly suggests its value as a

foundational structure in drug discovery. The data presented in this guide, derived from its more

complex analogs, provides a strong rationale for further investigation of 1-Methylimidazole-4-
sulfonamide and its close derivatives as potential therapeutic agents. Future studies should

focus on the synthesis and direct biological evaluation of this core molecule to fully elucidate its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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